4-chloro-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide
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Overview
Description
4-CHLORO-N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a chemical compound with the molecular formula C15H13Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxyphenyl group linked by a hydrazide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 4-chlorobenzohydrazide with 2-chlorobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired product. The crude product is then purified by recrystallization from ethanol to obtain the compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-CHLORO-N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
Uniqueness
4-CHLORO-N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H16Cl2N2O2 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-18-11-9-15(10-12-18)21(26)25-24-13-16-5-2-4-8-20(16)27-14-17-6-1-3-7-19(17)23/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
XXUHBSHRCJVJTM-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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